Methyl hentriacontanoate

Vue d'ensemble

Description

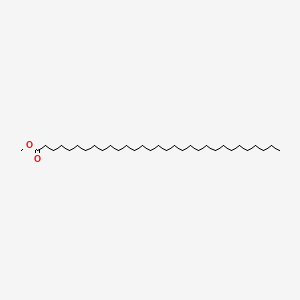

Methyl hentriacontanoate is an organic compound with the chemical formula C32H64O2 . It is an ester compound synthesized by the reaction of Tridecanoic acid and methanol . It appears as a colorless to yellowish liquid .

Molecular Structure Analysis

The molecular structure of Methyl hentriacontanoate is represented by the formula C32H64O2 . It has an average mass of 480.849 Da and a Monoisotopic mass of 480.490631 Da .

Physical And Chemical Properties Analysis

Methyl hentriacontanoate has a density of 0.9±0.1 g/cm3 . Its boiling point is 484.2±8.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 74.9±3.0 kJ/mol . The flash point is 244.3±8.3 °C . The index of refraction is 1.455 . The molar refractivity is 152.1±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 30 freely rotating bonds .

Applications De Recherche Scientifique

Lipid Constituents and Biological Properties

Methyl hentriacontanoate, along with other compounds like hentriacontane and hexacosanyl palmitate, was identified as a constituent in Stellaria media . Notably, triacontanol from this source exhibited significant inhibition of feeding activity in insects like Spilosoma obliqua and Spodoptera litura (Pande, Shukla & Tripathi, 1995).

Chemical Constituents of Plants

In a study on Ainsliaea yunnanensis Franch , a variety of compounds including hentriacontane and methyl linoleate were isolated, revealing the diverse chemical makeup of this plant (Xiong et al., 2020).

Phytochemical Study of Psychotria Viridis

A phytochemical study of Psychotria viridis identified several compounds, including hentriacontanoic acid and methyl heptadecanoate. This research expanded knowledge of the chemical diversity in this plant species (Soares et al., 2017).

Novel Compounds in Chondria Armata

The red alga Chondria armata was found to contain a novel long-chain fatty ester, pentyl hentriacontanoate, demonstrating the potential for discovering new compounds in marine algae (Govenkar & Wahidulla, 2000).

Structural Studies in Protein Modification

Research on hen egg white lysozyme, where all lysine residues were alkylated, used reductive methylation to study the consequences of such modifications on protein structure, an important aspect in understanding protein function (Rypniewski, Holden & Rayment, 1993).

Anti-Inflammatory Potential

Hentriacontane has shown anti-inflammatory potential in both in-vivo (Balb/c mice) and in-vitro (RAW 264.7 cells), indicating its potential as a candidate for anti-inflammatory drug development (Khajuria et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

methyl hentriacontanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34-2/h3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHVQEYSKBNZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228291 | |

| Record name | Methyl hentriacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl hentriacontanoate | |

CAS RN |

77630-51-4 | |

| Record name | Methyl hentriacontanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077630514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hentriacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)

![2-[(1-Hydroxy-4-sulfonaphthalen-2-yl)diazenyl]benzoic acid](/img/structure/B1596563.png)